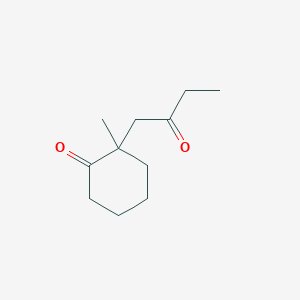![molecular formula C10H12O2 B14619365 Dispiro[2.2.2~6~.2~3~]decane-4,10-dione CAS No. 60582-70-9](/img/structure/B14619365.png)
Dispiro[2.2.2~6~.2~3~]decane-4,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dispiro[2.2.2~6~.2~3~]decane-4,10-dione is a unique chemical compound characterized by its distinctive dispiro structure. This compound is part of a class of compounds known for their interesting chemical and physical properties, which make them valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dispiro[2.2.2~6~.2~3~]decane-4,10-dione typically involves the reaction of cyclopropane derivatives with suitable reagents under controlled conditions. One common method includes the reaction of dimethyl trans, trans-muconate with cyclopropane derivatives to form the desired dispiro compound . The reaction conditions often require specific temperatures and catalysts to ensure the correct formation of the dispiro structure.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts, to achieve high yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Dispiro[2.2.2~6~.2~3~]decane-4,10-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the dispiro structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed to achieve optimal results .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or hydrocarbons.
Scientific Research Applications
Dispiro[2.2.2~6~.2~3~]decane-4,10-dione has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, its unique structure allows it to interact with biological molecules in specific ways, making it a valuable tool for drug discovery and development . Additionally, in industry, it is used in the production of materials with specialized properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Dispiro[2.2.2~6~.2~3~]decane-4,10-dione involves its interaction with molecular targets through its reactive sites. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, resulting in the desired chemical transformations. The pathways involved in these reactions are often complex and depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Dispiro[2.2.2~6~.2~3~]decane-4,10-dione include Dispiro[2.2.2.2]decane and Dispiro[3.1.3.1]decane-5,10-dione . These compounds share the dispiro structure but differ in the specific arrangement of atoms and functional groups.
Uniqueness: What sets this compound apart from similar compounds is its specific dispiro configuration, which imparts unique chemical and physical properties. This uniqueness makes it particularly valuable in applications where specific reactivity and stability are required.
Properties
CAS No. |
60582-70-9 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
dispiro[2.2.26.23]decane-5,9-dione |
InChI |
InChI=1S/C10H12O2/c11-7-5-9(1-2-9)6-8(12)10(7)3-4-10/h1-6H2 |
InChI Key |
ZFFLMKJWZYOZDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC(=O)C3(CC3)C(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-Dimethoxy-2-[(oxan-2-yl)methyl]-2H-indazole](/img/structure/B14619282.png)
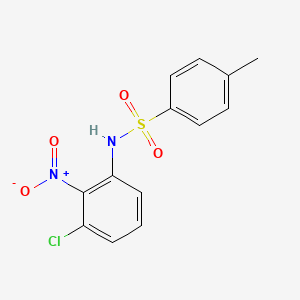
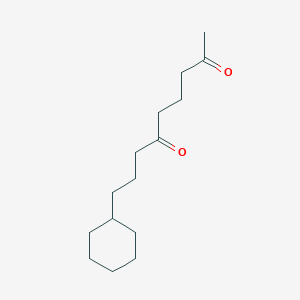
![Carbamic acid, phenyl[(2-propenylamino)carbonyl]-, ethyl ester](/img/structure/B14619309.png)
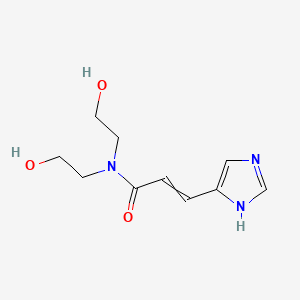
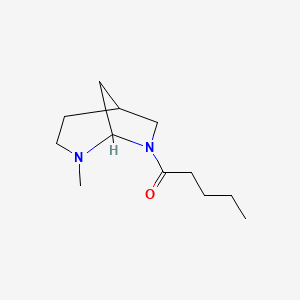
![[3,3'-Bi-1H-phenalene]-1,1'-dione](/img/structure/B14619328.png)
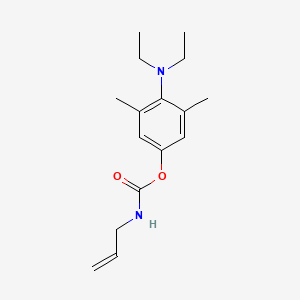

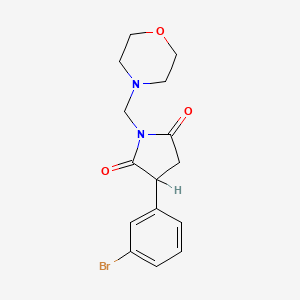
![6-Ethyl-2-[(pyridin-2-yl)methanesulfinyl]-1H-benzimidazole](/img/structure/B14619355.png)

![1-(Methylsulfanyl)-2-[2-(methylsulfanyl)ethoxy]ethane](/img/structure/B14619370.png)
